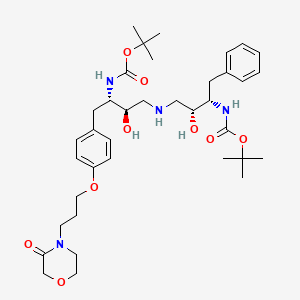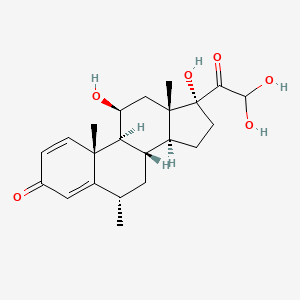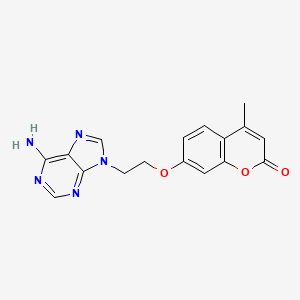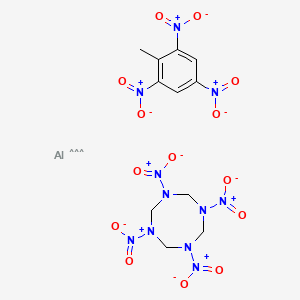
Octonal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanol, also known as octan-1-ol, is an organic compound with the molecular formula C₈H₁₈O. It is a fatty alcohol and is one of the many isomers known generically as octanols. Octanol is a colorless liquid with a characteristic aromatic odor and is used in the synthesis of esters for perfumes and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octanol is primarily produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 9 \text{C}_2\text{H}_4 \rightarrow \text{Al(C}8\text{H}{17}\text{)}_3 ] [ \text{Al(C}8\text{H}{17}\text{)}_3 + 3 \text{O} + 3 \text{H}_2\text{O} \rightarrow 3 \text{HOC}8\text{H}{17} + \text{Al(OH)}_3 ]
Another method involves the dimerization of 1,3-butadiene with the addition of one molecule of water, catalyzed by palladium complexes, followed by hydrogenation .
Industrial Production Methods
The industrial production of octanol involves the hydrotreating of paraffin oil mixed with hydrogen at high temperature and pressure to reduce unsaturated hydrocarbons to saturated hydrocarbons. This is followed by an alcoholization reaction where the hydrotreated paraffin oil reacts with syngas (a mixture of hydrogen and carbon monoxide) under the action of a catalyst to produce octanol and water .
Analyse Des Réactions Chimiques
Types of Reactions
Octanol undergoes various chemical reactions, including:
Oxidation: Octanol can be oxidized to octanoic acid.
Reduction: It can be reduced to octane.
Substitution: It can undergo substitution reactions to form esters, ethers, and halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are used.
Substitution: Acid chlorides and alcohols are used to form esters, while halogenating agents like thionyl chloride (SOCl₂) are used to form halides.
Major Products
Oxidation: Octanoic acid.
Reduction: Octane.
Substitution: Octyl esters, octyl ethers, and octyl halides.
Applications De Recherche Scientifique
Octanol is widely used in scientific research due to its versatile properties:
Mécanisme D'action
Octanol exerts its effects primarily through its interaction with lipid membranes. It disrupts membrane integrity, leading to increased permeability and potential cell lysis. This mechanism is particularly effective against microbial cells, where it induces apoptosis and disrupts metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octanol: Another isomer of octanol with similar properties and uses.
Octanal: An aldehyde with the formula C₈H₁₆O, used in perfumery and flavoring.
Octanoic Acid: A carboxylic acid with the formula C₈H₁₆O₂, used in the production of esters and as a food additive.
Uniqueness
Octanol is unique due to its balanced hydrophilic and lipophilic properties, making it an excellent solvent and intermediate in various chemical reactions. Its ability to disrupt lipid membranes also makes it valuable in antimicrobial applications .
Propriétés
Numéro CAS |
78413-87-3 |
|---|---|
Formule moléculaire |
C7H5N3O6.C4H8N8O8.Al C11H13AlN11O14 |
Poids moléculaire |
550.27 g/mol |
InChI |
InChI=1S/C7H5N3O6.C4H8N8O8.Al/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;/h2-3H,1H3;1-4H2; |
Clé InChI |
FTAFBCWHLFKBFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Al] |
Description physique |
Octonal appears as a mixture of HMX, TNT, and powdered aluminum. An aluminum desensitized cyclotetramethylene tetranitranitramine. A colorless crystal sensitive to heat. Emits toxic oxides of nitrogen fumes when heated to decomposition. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



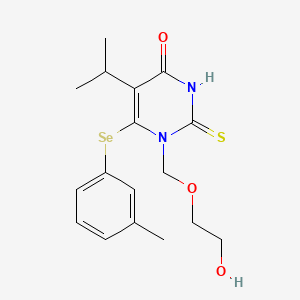
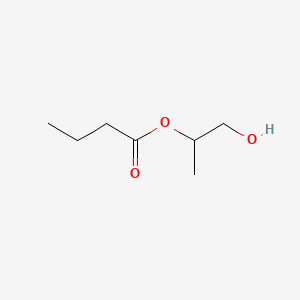

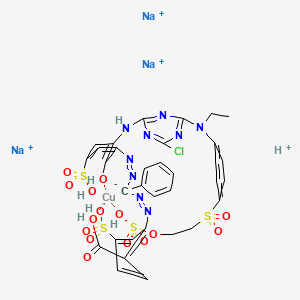
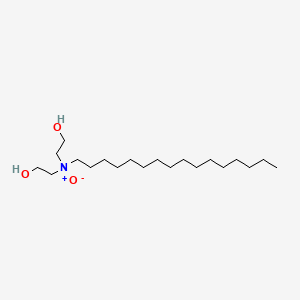
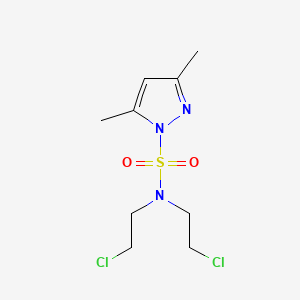
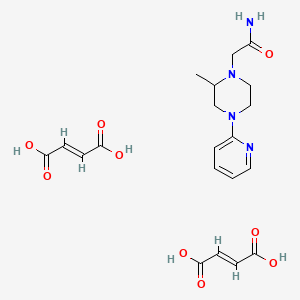
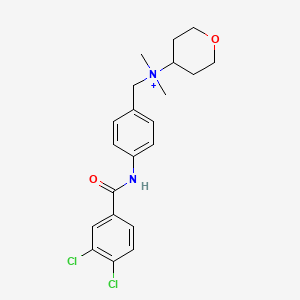
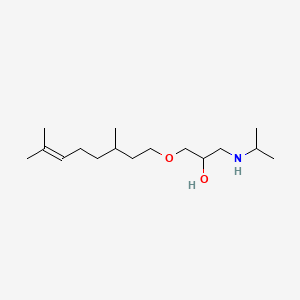
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
